molecular formula C10H16N2O2 B044991 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 133261-07-1

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B044991
Key on ui cas rn: 133261-07-1
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
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Patent
US05977378

Procedure details

76.5 g of 20% strength by weight sodium ethylate solution were initially introduced into a 250 ml 4-necked flask and 41.9 g of ethyl 2,4-diketoheptanecarboxylate were added in the course of 15 minutes. The solution thus prepared was added to a mixture of methylhydrazine (10.4 g), acetic acid (13.5 g) and ethanol (20 ml) at an internal temperature of 30 to 40° C. in the course of 45 minutes. When the addition was complete, the mixture was subsequently stirred at room temperature for a further hour and the ethanol was then distilled off. 100 ml of toluene and 100 ml of water were then added, the phases which form were separated and the aqueous phase was extracted twice more with 50 ml of toluene each time. The combined toluene extracts were reextracted with 100 ml of water, dried and concentrated under a slight vacuum. 31 g of isomer-free ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate having a boiling point of 125 to 128° C. under a pressure of 13 mm were obtained by fractional distillation. This corresponds to a yield of 75% of theory. The undesirable isomer ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate was obtained as a second fraction in a yield of 6.2 g (=15% of theory). The boiling point of this isomer was 166 to 168° C. under a pressure of 13 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
41.9 g
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].O=[C:6]([CH2:13][C:14](=O)[CH2:15][CH2:16]C)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH3:19][NH:20][NH2:21].C(O)(=O)C>C(O)C>[CH3:19][N:20]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][C:13]([CH2:14][CH2:15][CH3:16])=[N:21]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
41.9 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC(CCC)=O
Step Three
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Smiles
CNN
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at room temperature for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus prepared
ADDITION
Type
ADDITION
Details
When the addition
DISTILLATION
Type
DISTILLATION
Details
the ethanol was then distilled off
ADDITION
Type
ADDITION
Details
100 ml of toluene and 100 ml of water were then added
CUSTOM
Type
CUSTOM
Details
the phases which form were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice more with 50 ml of toluene each time
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a slight vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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